Isopropyl-(S)-pyrrolidin-3-yl-amine

Descripción general

Descripción

Isopropyl-(S)-pyrrolidin-3-yl-amine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

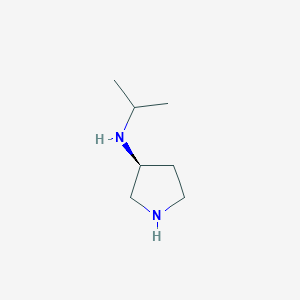

Isopropyl-(S)-pyrrolidin-3-yl-amine is a chiral amine characterized by its unique pyrrolidine ring structure, which features an isopropyl group attached to the nitrogen atom and (S) stereochemistry at the 3-position. This configuration is believed to influence its biological activity and interactions with various receptors in biological systems. The compound has garnered interest for its potential therapeutic applications, particularly in modulating specific biological pathways.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

The synthesis of this compound can be achieved through several methods, including transition metal-catalyzed reactions that enhance yields and selectivity. Recent literature highlights the efficiency of these synthetic pathways, which are crucial for developing derivatives with improved pharmacokinetic profiles .

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

- Modulation of Protein Kinases : It has been suggested that this compound interacts with serine/threonine protein kinases, which play significant roles in regulating metabolic processes, growth, and survival. Dysregulation of these pathways is associated with diseases such as cancer and diabetes .

- Neuroprotective Effects : The compound may influence neurodegenerative disease pathways by modulating protein-protein interactions (PPIs) related to α-synuclein and tau proteins, which are critical in conditions like Parkinson's disease and Alzheimer's disease .

Case Study 1: Interaction with Protein Kinases

A study explored the interaction of this compound with the AGC kinase family, particularly focusing on PDK1 (3-phosphoinositide-dependent protein kinase 1). The findings suggested that this compound could enhance PDK1 activity, leading to increased phosphorylation of downstream targets involved in cell survival and metabolism. This effect was observed in both in vitro and in vivo models .

Case Study 2: Neuroprotective Potential

In another investigation, this compound was tested for its ability to modulate α-synuclein aggregation in neuronal cell lines. The results indicated a significant reduction in α-synuclein dimerization at concentrations around 10 µM, suggesting a protective role against neurodegeneration .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

The pyrrolidine scaffold is widely recognized for its versatility in drug discovery. Isopropyl-(S)-pyrrolidin-3-yl-amine is implicated in the development of compounds targeting various biological pathways. For instance, derivatives of pyrrolidine have been studied for their roles as modulators of receptor activity, such as retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases . The structural features of this compound allow for modifications that can enhance binding affinity and selectivity towards specific targets.

Case Study: CK1 Inhibitors

Recent research highlighted the synthesis of chiral iminosugar scaffolds attached to pyrrolidine derivatives aimed at inhibiting casein kinase 1 (CK1) δ. These compounds demonstrated significant binding interactions with the ATP binding pocket, showcasing the importance of stereochemistry in enhancing biological activity . The introduction of isopropyl groups into these scaffolds was found to influence their pharmacological profiles positively.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an essential intermediate in organic synthesis, facilitating the construction of more complex molecular architectures. Its ability to undergo various chemical transformations—such as oxidation and reduction—makes it a valuable reagent in synthetic chemistry. For example, it can be utilized to synthesize ketones and amines through selective reactions with appropriate reagents.

Table 1: Chemical Transformations Involving this compound

| Transformation Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Ketones, carboxylic acids |

| Reduction | Lithium aluminum hydride, sodium borohydride | Amines, alcohols |

| Substitution | Alkyl halides, nucleophiles | Various substituted derivatives |

Biological Applications

Enzyme Interaction Studies

The compound's structural characteristics make it suitable for studying enzyme interactions. Research has indicated that derivatives of pyrrolidine can modulate enzyme activities by influencing protein-protein interactions. For instance, studies on prolyl oligopeptidase (PREP) revealed that certain pyrrolidine-based ligands could selectively inhibit this enzyme, which plays a role in neurodegenerative diseases .

Antimicrobial Activity

Pyrrolidine derivatives have also been explored for their antimicrobial properties. A study demonstrated that specific modifications to the pyrrolidine structure could enhance antibacterial activity against pathogens such as Vibrio cholerae and Bacillus subtilis. The incorporation of isopropyl groups was found to improve the efficacy of these compounds in inhibiting bacterial growth .

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is utilized as a precursor for specialty chemicals. Its ability to participate in diverse chemical reactions makes it a key component in the synthesis of various intermediates used across different sectors, including pharmaceuticals and agrochemicals.

Propiedades

IUPAC Name |

(3S)-N-propan-2-ylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6(2)9-7-3-4-8-5-7/h6-9H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOPYXYKWKCPLR-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N[C@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693579 | |

| Record name | (3S)-N-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854140-09-3, 1061682-29-8 | |

| Record name | (3S)-N-(1-Methylethyl)-3-pyrrolidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854140-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-(Propan-2-yl)pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.